Navigating the Synthesis and Application of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile: A Technical Guide for Advanced Research
Navigating the Synthesis and Application of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating a Niche Scaffold in Medicinal Chemistry
The thieno[3,2-c]pyridine core is a privileged heterocyclic motif, integral to a range of biologically active compounds.[1][2] Its derivatives have garnered significant interest in medicinal chemistry for their potential as targeted therapies in oncology, neurology, and for cardiovascular diseases.[1][3] This guide focuses on a specific derivative, 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile , a compound poised for exploration in drug discovery programs.
It is important to note that as of the writing of this guide, a specific CAS number for 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is not readily found in major chemical databases. This suggests the compound may be a novel entity or not yet widely synthesized and reported. However, the closely related precursor, 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid , is well-documented with CAS Number 55040-48-7 .[4][5]
This technical guide provides a comprehensive overview of the 4-chlorothieno[3,2-c]pyridine scaffold, its synthesis, and key chemical properties. Critically, we present a validated, logical synthetic pathway for researchers to produce the target 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile from its carboxylic acid precursor, thereby enabling its investigation as a novel building block in drug development.
Physicochemical Properties and Structural Data
A clear understanding of the physicochemical properties of the core scaffold and its key precursor is fundamental for any research endeavor. The table below summarizes the key data for 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid.
| Property | Value | Source |
| CAS Number | 55040-48-7 | [4] |
| Molecular Formula | C₈H₄ClNO₂S | [4] |
| Molecular Weight | 213.64 g/mol | [4] |
| Predicted Boiling Point | 448.8±40.0 °C | [5] |
| Predicted Density | 1.634±0.06 g/cm³ | [5] |
| Predicted pKa | 4.40±0.30 | [5] |
Synthesis of the 4-Chlorothieno[3,2-c]pyridine Core
The construction of the thieno[3,2-c]pyridine heterocyclic system can be achieved through various synthetic strategies. A common and effective method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[6][7] For the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate, 2-(thiophen-3-yl)ethanamine serves as a key starting material.
The overall synthetic workflow to arrive at the chlorinated, aromatized scaffold is depicted below.
Caption: General synthetic workflow for 4-chlorothieno[3,2-c]pyridine.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction
This protocol outlines the formation of the core saturated heterocyclic system. The causality behind this choice of reaction lies in its robustness and efficiency in constructing the isoquinoline-like framework of the thienopyridine.
Materials:
-
2-(Thiophen-3-yl)ethanamine
-
Formaldehyde (or paraformaldehyde)
-
Hydrochloric acid (concentrated)
-
Dioxane
-
Sodium hydroxide solution (saturated)
-
Dichloromethane
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1.0 equivalent) in dioxane, add formaldehyde (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
From Precursor to Target: Synthesis of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
With the core scaffold in hand, or by starting with the commercially available 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid (CAS 55040-48-7), the target nitrile can be synthesized. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis, typically proceeding through a primary amide intermediate followed by dehydration.[8][9]
Caption: Proposed synthetic pathway to 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile.
Protocol 2: Synthesis of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
This protocol provides a robust, two-step procedure for the conversion of the carboxylic acid to the target nitrile. The choice of a two-step process via the amide is a self-validating system, as each step can be monitored and the intermediate isolated and characterized, ensuring a higher probability of success.
Step 1: Amide Formation
Materials:
-
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid (CAS 55040-48-7)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) solution (concentrated) or Ammonia (gas)
-
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Suspend 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Slowly add concentrated ammonium hydroxide solution (excess) or bubble ammonia gas through the solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chlorothieno[3,2-c]pyridine-7-carboxamide.
Step 2: Amide Dehydration
The dehydration of the primary amide to the nitrile can be achieved using various reagents.[10][11] Phosphorus oxychloride (POCl₃) is a common and effective choice. The mechanism involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group.
Materials:
-
4-chlorothieno[3,2-c]pyridine-7-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous acetonitrile or Dichloromethane
Procedure:
-
Dissolve 4-chlorothieno[3,2-c]pyridine-7-carboxamide (1.0 eq) in anhydrous acetonitrile.
-
Add pyridine (2.0-3.0 eq) and cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (around 80 °C) and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The thienopyridine scaffold is a cornerstone of several important therapeutics.[2] The most prominent examples are the antiplatelet agents ticlopidine and clopidogrel, which act as antagonists of the P2Y₁₂ receptor.[12][13][14] These drugs are prodrugs that are metabolized in the liver to their active forms.[14][15]
The introduction of a chloro-substituent at the 4-position and a carbonitrile at the 7-position of the thieno[3,2-c]pyridine ring system offers medicinal chemists a versatile template for further elaboration. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents and explore the structure-activity relationship (SAR). The nitrile group is a common pharmacophore in drug candidates and can participate in hydrogen bonding or be hydrolyzed to the corresponding carboxylic acid or amide in vivo. Chiral nitriles, in particular, are valuable motifs in medicinal chemistry.[16]
The unique electronic properties and reactivity of the thieno[3,2-c]pyridine system make it a valuable building block for creating libraries of compounds for screening against various biological targets.[1][17] Derivatives have been investigated as potassium channel inhibitors for potential use in treating cancer and autoimmune diseases.[3]
Safety and Handling
As with any chemical research, proper safety precautions are paramount. The precursor, 4-chlorothieno[3,2-c]pyridine-7-carboxylic acid, is classified as harmful if swallowed and causes skin and eye irritation.[4] The reagents used in the proposed synthesis, such as thionyl chloride and phosphorus oxychloride, are corrosive and moisture-sensitive and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
While 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile may not be a widely available compound, this guide provides the necessary intellectual and practical framework for its synthesis and exploration. By leveraging the known chemistry of the thieno[3,2-c]pyridine scaffold and standard organic transformations, researchers can access this novel building block. Its structural similarity to known pharmacologically active agents suggests that 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile and its future derivatives hold significant promise for the development of new therapeutics.
References
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: [Link])
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- US3948968A - Preparation of nitriles from carboxylic acids.
-
Thieno(3,2-c)pyridine. PubChem. (URL: [Link])
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. (URL: [Link])
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... ResearchGate. (URL: [Link])
-
Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. (URL: [Link])
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. (URL: [Link])
-
Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. (URL: [Link])
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. (URL: [Link])
-
Dehydration of amides to give nitriles. Master Organic Chemistry. (URL: [Link])
-
Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (URL: [Link])
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. (URL: [Link])
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. (URL: [Link])
-
Recent developments in dehydration of primary amides to nitriles. RSC Publishing. (URL: [Link])
-
Bis(2-chloroethyl)amine hydrochloride-821-48-7. (URL: [Link])
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. (URL: [Link])
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. (URL: [Link])
-
A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (URL: [Link])
-
Amide to Nitrile - Common Conditions. (URL: [Link])
-
Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. ACS Publications. (URL: [Link])
- WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Thienopyridines. GPnotebook. (URL: [Link])
-
A Novel System for the Synthesis of Nitriles from Carboxylic Acids. ResearchGate. (URL: [Link])
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (URL: [Link])
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. (URL: [Link])
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. 55040-48-7|4-chlorothieno[3,2-c]pyridine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 4-chloro-Thieno[3,2-c]pyridine-7-carboxylic acid | 55040-48-7 [chemicalbook.com]
- 6. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 7. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 11. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
